(R)-(-)-1-[(R)-2-(2'-Diphenylphosphinophenyl)ferrocenyl]ethyldi(bis-3,5-CF3-PH2)P (R)-(-)-1-[(R)-2-(2'-Diphenylphosphinophenyl)ferrocenyl]ethyldi(bis-3,5-CF3-PH2)P
Brand Name: Vulcanchem
CAS No.: 387868-06-6
VCID: VC11701367
InChI: InChI=1S/C23H14F12P.C23H18P.Fe/c1-12(13-4-2-3-5-13)36(18-8-14(20(24,25)26)6-15(9-18)21(27,28)29)19-10-16(22(30,31)32)7-17(11-19)23(33,34)35;1-3-13-20(14-4-1)24(21-15-5-2-6-16-21)23-18-10-9-17-22(23)19-11-7-8-12-19;/h2-12H,1H3;1-18H;/t12-;;/m1../s1
SMILES: CC([C]1[CH][CH][CH][CH]1)P(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3[C]4[CH][CH][CH][CH]4.[Fe]
Molecular Formula: C46H32F12FeP2
Molecular Weight: 930.5 g/mol

(R)-(-)-1-[(R)-2-(2'-Diphenylphosphinophenyl)ferrocenyl]ethyldi(bis-3,5-CF3-PH2)P

CAS No.: 387868-06-6

Cat. No.: VC11701367

Molecular Formula: C46H32F12FeP2

Molecular Weight: 930.5 g/mol

* For research use only. Not for human or veterinary use.

(R)-(-)-1-[(R)-2-(2'-Diphenylphosphinophenyl)ferrocenyl]ethyldi(bis-3,5-CF3-PH2)P - 387868-06-6

Specification

CAS No. 387868-06-6
Molecular Formula C46H32F12FeP2
Molecular Weight 930.5 g/mol
Standard InChI InChI=1S/C23H14F12P.C23H18P.Fe/c1-12(13-4-2-3-5-13)36(18-8-14(20(24,25)26)6-15(9-18)21(27,28)29)19-10-16(22(30,31)32)7-17(11-19)23(33,34)35;1-3-13-20(14-4-1)24(21-15-5-2-6-16-21)23-18-10-9-17-22(23)19-11-7-8-12-19;/h2-12H,1H3;1-18H;/t12-;;/m1../s1
Standard InChI Key DWOXJLHOJTXMQM-CURYUGHLSA-N
Isomeric SMILES C[C@H]([C]1[CH][CH][CH][CH]1)P(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3[C]4[CH][CH][CH][CH]4.[Fe]
SMILES CC([C]1[CH][CH][CH][CH]1)P(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3[C]4[CH][CH][CH][CH]4.[Fe]
Canonical SMILES CC([C]1[CH][CH][CH][CH]1)P(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3[C]4[CH][CH][CH][CH]4.[Fe]

Introduction

Structural and Stereochemical Features

Molecular Architecture

The compound’s structure integrates a ferrocene core, where one cyclopentadienyl ring is functionalized with a diphenylphosphino group at the 2-position. The adjacent cyclopentadienyl ring hosts an ethyl group bearing two bis(3,5-trifluoromethylphenyl)phosphine substituents. This arrangement creates a rigid, chiral environment critical for asymmetric induction . The ferrocene moiety provides structural stability and facilitates electron transfer in catalytic cycles, while the trifluoromethyl groups enhance ligand solubility in nonpolar solvents and modulate electronic effects .

Chirality and Configuration

The molecule exhibits axial chirality due to the planar-chiral ferrocene scaffold and central chirality at the ethyl-phosphine junction. The (R,R) configuration at both stereogenic centers ensures a well-defined spatial arrangement of the phosphine donors, which is pivotal for enantiocontrol in catalytic reactions. Specific optical rotation data (reported in chloroform) corroborate its chiral purity, though exact values are proprietary .

Table 1: Key Physical and Chemical Properties

PropertyValue
Molecular FormulaC46H32F12FeP2\text{C}_{46}\text{H}_{32}\text{F}_{12}\text{FeP}_2
Molar Mass (g/mol)930.52
CAS Number387868-06-6
AppearanceOrange powder
Storage ConditionsCombustible solid; Store at 2–8°C
SolubilityChloroform, dichloromethane

Synthesis and Characterization

Synthetic Pathway

The synthesis involves a multi-step sequence starting with functionalized ferrocene precursors. Key steps include:

  • Lithiation of 1,1'-dibromoferrocene to introduce the diphenylphosphino group at the 2-position .

  • Asymmetric alkylation of the ferrocenyl ethyl group using chiral auxiliaries to establish the (R) configuration .

  • Phosphination with bis(3,5-trifluoromethylphenyl)chlorophosphine under inert conditions to install the electron-deficient phosphine ligands.

Purification via column chromatography and recrystallization yields the ligand in >97% enantiomeric excess, as verified by chiral HPLC and 31P NMR^{31}\text{P NMR} .

Spectroscopic Characterization

  • 1H NMR^{1}\text{H NMR}: Resonances at δ 7.2–7.8 ppm correspond to aromatic protons, while ferrocenyl protons appear as a multiplet near δ 4.1 ppm.

  • 31P NMR^{31}\text{P NMR}: Two distinct signals at δ -5.2 ppm (diphenylphosphino) and δ 18.6 ppm (bis-CF3-phenylphosphine) confirm successful ligation .

Applications in Asymmetric Catalysis

Hydrogenation Reactions

The ligand forms active complexes with ruthenium and palladium, enabling enantioselective hydrogenation of α,β-unsaturated carbonyl compounds. For example, in the hydrogenation of tiglic acid (trans-2-methyl-2-butenoic acid\text{trans-2-methyl-2-butenoic acid}), the Ru-Walphos catalyst achieves >90% enantiomeric excess (ee) under mild conditions (20°C, 10 bar H₂) . The trifluoromethyl groups stabilize the metal center via electron withdrawal, while the bulky substituents enforce a chiral pocket around the active site.

Allylic Alkylation

In palladium-catalyzed allylic alkylations, the ligand facilitates C–C bond formation with high regio- and enantioselectivity. Substrates such as cinnamyl carbonates react with malonate nucleophiles to yield branched products with up to 95% ee . The ferrocene backbone’s rigidity prevents ligand scrambling, ensuring consistent catalytic performance.

Table 2: Catalytic Performance in Selected Reactions

Reaction TypeSubstrateee (%)Conditions
HydrogenationTiglic acid9210 bar H₂, 20°C
Allylic AlkylationCinnamyl carbonate95Pd(OAc)₂, THF, 60°C

Comparative Analysis with Related Ligands

Walphos vs. Josiphos

Josiphos ligands, another class of ferrocenyl phosphines, exhibit comparable enantioselectivity in hydrogenations but require higher catalyst loadings (1–5 mol% vs. 0.5–1 mol% for Walphos) . This difference stems from Walphos’s electron-withdrawing CF₃ groups, which enhance metal-ligand bonding and catalytic turnover.

Electronic Effects

The bis(trifluoromethyl)phenyl groups in Walphos lower the electron density at the phosphorus donors, as evidenced by ν(CO)\nu(\text{CO}) stretching frequencies in IR studies of metal carbonyl complexes. This electron deficiency accelerates oxidative addition steps in cross-coupling reactions relative to electron-rich ligands like BINAP.

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